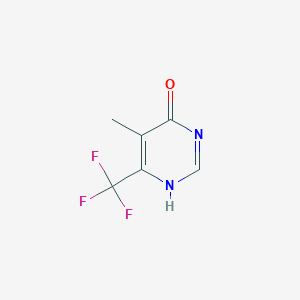

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILVMDCMZCUWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599839 | |

| Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133307-16-1 | |

| Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trifluoromethyl-Substituted Pyrimidines: Focus on 4-Hydroxy-6-(trifluoromethyl)pyrimidine

A Note to the Reader: Initial research into the specific molecule "4-hydroxy-5-methyl-6-trifluoromethylpyrimidine" did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound may be novel, exceptionally rare, or not yet documented in accessible scientific literature. To provide a valuable and scientifically accurate resource, this guide will focus on the closely related and well-documented compound, 4-hydroxy-6-(trifluoromethyl)pyrimidine . The principles of synthesis, reactivity, and characterization discussed herein are foundational to the broader class of trifluoromethyl-substituted pyrimidines and will be of significant interest to researchers in the field.

Introduction: The Significance of Trifluoromethyl Pyrimidines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological and physical characteristics. When appended to a pyrimidine scaffold, a privileged core in medicinal chemistry, the resulting trifluoromethylpyrimidine derivatives exhibit enhanced metabolic stability, increased bioavailability, and modulated receptor binding affinities.[1][2] This guide provides a detailed exploration of the chemical properties, synthesis, and potential applications of 4-hydroxy-6-(trifluoromethyl)pyrimidine, a key building block in the development of novel therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

4-Hydroxy-6-(trifluoromethyl)pyrimidine exists in a tautomeric equilibrium with its keto form, 4-(trifluoromethyl)-1H-pyrimidin-6-one. This equilibrium is a critical determinant of its reactivity and intermolecular interactions.

Computed Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂O | PubChem[3] |

| Molecular Weight | 164.09 g/mol | PubChem[3] |

| IUPAC Name | 4-(trifluoromethyl)-1H-pyrimidin-6-one | PubChem[3] |

| CAS Number | 1546-78-7 | PubChem[3] |

| XLogP3 | 0.2 | PubChem[3] |

Tautomerism and Hydrogen Bonding

The presence of the hydroxyl group and adjacent nitrogen atoms allows for the formation of strong intermolecular hydrogen bonds, influencing its solid-state structure and solubility. The tautomeric equilibrium between the hydroxy and keto forms is influenced by the solvent and pH.

Caption: Tautomeric equilibrium of 4-hydroxy-6-(trifluoromethyl)pyrimidine.

Synthesis and Reactivity

The synthesis of trifluoromethylpyrimidine derivatives often begins with precursors containing the trifluoromethyl group, such as ethyl trifluoroacetoacetate.[2]

General Synthetic Approach

A common synthetic route involves the condensation of a trifluoromethyl-containing β-ketoester with a suitable amidine or urea derivative.

Sources

- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Trifluoromethylated Pyrimidines: A Technical Guide

A Note on the Subject Compound: This guide addresses the spectroscopic characterization of pyrimidine derivatives. Initial searches for experimental data on 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine did not yield published spectra. This suggests the compound may be novel or not widely characterized in public literature. Therefore, this document will provide a comprehensive analysis of the closely related and well-documented compound, 4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1546-78-7) . The established data for this analogue will serve as a robust foundation for a detailed theoretical discussion on the structural influence and expected spectral shifts resulting from the addition of a methyl group at the C5 position.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Pyrimidine rings, being essential components of nucleobases, offer a versatile framework for drug design. The compound 4-hydroxy-6-(trifluoromethyl)pyrimidine serves as a critical building block in the synthesis of a variety of bioactive molecules, from kinase inhibitors to agrochemicals. A thorough understanding of its spectroscopic properties is therefore paramount for researchers in drug discovery and development for structure verification and quality control.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxy-6-(trifluoromethyl)pyrimidine. It further offers expert interpretation and predictive insights into the spectroscopy of its 5-methyl derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-hydroxy-6-(trifluoromethyl)pyrimidine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-hydroxy-6-(trifluoromethyl)pyrimidine is characterized by its simplicity, which directly reflects the number of non-exchangeable protons on the pyrimidine ring.

Table 1: ¹H NMR Data for 4-hydroxy-6-(trifluoromethyl)pyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H2 |

| ~6.8 | Singlet | 1H | H5 |

| Broad | Singlet | 1H | OH/NH (exchangeable) |

Note: Exact chemical shifts can vary based on the solvent and concentration used. Data is compiled from typical values found in deuterated solvents like DMSO-d₆ or CDCl₃.

The spectrum displays two distinct singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring. The downfield signal at approximately 8.3 ppm is assigned to the H2 proton, which is situated between two electronegative nitrogen atoms. The upfield singlet at around 6.8 ppm corresponds to the H5 proton. The absence of splitting (singlets) for both signals confirms that there are no adjacent protons, which is consistent with the proposed structure. A broad signal, which may vary in position, is attributable to the acidic proton of the hydroxyl group (or the tautomeric N-H proton), which often exchanges with residual water in the NMR solvent.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 4-hydroxy-6-(trifluoromethyl)pyrimidine

| Chemical Shift (δ) ppm | Multiplicity (¹⁹F Coupling) | Assignment |

| ~165 | Singlet | C4 |

| ~158 | Quartet (q) | C6 |

| ~150 | Singlet | C2 |

| ~120 | Quartet (q) | CF₃ |

| ~110 | Singlet | C5 |

Note: Data sourced from ChemicalBook and interpreted based on established principles.[1]

A key feature of the ¹³C NMR spectrum is the presence of quartets arising from coupling between the carbon nuclei and the three fluorine atoms of the CF₃ group.

-

C6 Carbon: The carbon directly attached to the trifluoromethyl group (C6) appears as a quartet with a J-coupling constant of approximately 35-40 Hz. Its significant downfield shift is due to the electron-withdrawing effect of the attached CF₃ group and the ring nitrogens.

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself also appears as a prominent quartet, but with a much larger coupling constant (typically >270 Hz), a hallmark of a C-F bond.

-

Other Carbons: The C4 carbon, bonded to the hydroxyl group, is observed as a singlet around 165 ppm. The C2 and C5 carbons also appear as singlets at approximately 150 ppm and 110 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small organic molecules like pyrimidine derivatives.[2][3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; the compound must be fully soluble.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube, ensuring no solid particles are present. The solution height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be done manually or automatically.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and detection.

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse angle, acquisition time, relaxation delay) and start the acquisition.

-

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-hydroxy-6-(trifluoromethyl)pyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (from hydroxyl) and N-H stretch (from tautomer) |

| ~1680 | Strong | C=O stretch (amide/lactam from pyrimidinone tautomer) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |

| 1350-1100 | Strong | C-F stretching vibrations of the CF₃ group |

Note: Data is based on typical values for substituted pyrimidines and fluorinated compounds.[4][5]

The IR spectrum provides strong evidence for the hydroxy-pyrimidinone tautomerism common in such compounds. The very broad absorption in the 3400-2500 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretching vibrations. A strong, sharp peak around 1680 cm⁻¹ is indicative of a carbonyl (C=O) group, supporting the presence of the pyrimidin-4-one tautomeric form. The complex pattern of bands in the 1600-1450 cm⁻¹ region arises from the aromatic C=C and C=N bond vibrations within the heterocyclic ring. Most critically, the presence of the trifluoromethyl group is confirmed by very strong absorption bands in the 1350-1100 cm⁻¹ range, which are characteristic of C-F stretching modes.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.[6][7]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for 4-hydroxy-6-(trifluoromethyl)pyrimidine

| m/z | Interpretation |

| 164 | [M]⁺, Molecular Ion |

| 145 | [M - F]⁺ or [M - H₂O + H]⁺ (less likely) |

| 136 | [M - CO]⁺ |

| 95 | [M - CF₃]⁺ |

Note: Fragmentation patterns are predictive and can vary based on the ionization method (e.g., EI, ESI). The molecular weight of C₅H₃F₃N₂O is 164.09 g/mol .[4]

In Electron Ionization (EI) mode, the molecular ion peak [M]⁺ is expected at m/z 164, confirming the molecular formula. The fragmentation pattern would be dominated by the loss of stable neutral molecules or radicals. A key fragment would be observed at m/z 95, corresponding to the loss of the trifluoromethyl radical (•CF₃), a common fragmentation pathway for such compounds. Another expected fragment is at m/z 136, resulting from the loss of carbon monoxide (CO) from the pyrimidinone ring.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like the one .[8][9]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane, ethyl acetate, or hexane.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a 2 mL GC vial.

-

-

Instrument Setup:

-

Install an appropriate GC column (e.g., a non-polar DB-5 or similar).

-

Set the GC parameters: injector temperature (e.g., 250°C), oven temperature program (e.g., start at 50°C, ramp to 280°C), and carrier gas (helium) flow rate.

-

Set the MS parameters: ionization mode (typically EI at 70 eV), mass range to scan (e.g., m/z 40-400), and detector voltage.

-

-

Injection and Analysis:

-

The autosampler injects a small volume (typically 1 µL) of the sample into the hot injector, where it is vaporized.

-

The vaporized sample is carried by the gas phase through the column, where separation occurs based on boiling point and polarity.

-

As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

Caption: Standard workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Theoretical Analysis: Spectroscopic Prediction for this compound

The introduction of a methyl (-CH₃) group at the C5 position would induce predictable changes in the spectroscopic data.

¹H NMR:

-

H5 Signal: The singlet observed at ~6.8 ppm for the H5 proton in the analogue would be absent .

-

Methyl Signal: A new singlet would appear in the upfield region, typically around δ 2.0-2.5 ppm , integrating to 3H. This signal is a singlet because the methyl protons have no adjacent proton neighbors to couple with.

-

H2 Signal: The chemical shift of the H2 proton (originally ~8.3 ppm) might experience a slight upfield or downfield shift due to the electronic effect of the new methyl group, but it would remain a singlet.

¹³C NMR:

-

C5 Signal: The C5 carbon signal (originally ~110 ppm) would shift downfield by approximately 8-12 ppm due to the alpha-substitution effect of the methyl group. It would now be a quaternary carbon.

-

Methyl Signal: A new peak would appear in the upfield region, around δ 10-20 ppm , corresponding to the carbon of the newly introduced methyl group.

-

C4 and C6 Signals: The chemical shifts of the adjacent carbons, C4 and C6, would also be shifted slightly downfield (beta-effect), likely by a few ppm.

IR Spectroscopy:

-

The overall spectrum would be very similar to the unmethylated analogue.

-

New, weak to medium bands corresponding to C-H stretching of the methyl group would appear around 2950-2850 cm⁻¹ .

-

A C-H bending vibration for the methyl group would likely be observed around 1450-1375 cm⁻¹ , potentially overlapping with the ring stretching modes.

Mass Spectrometry:

-

Molecular Ion: The molecular weight would increase by 14 mass units (for -CH₂-). The molecular formula would be C₆H₅F₃N₂O, with a molecular weight of 178.11 g/mol . The molecular ion peak [M]⁺ would therefore be observed at m/z 178 .

-

Fragmentation: The key fragmentation pathways, such as the loss of •CF₃ (leading to a fragment at m/z 109) and the loss of CO (leading to a fragment at m/z 150), would likely still be observed.

Conclusion

The spectroscopic characterization of 4-hydroxy-6-(trifluoromethyl)pyrimidine is straightforward, with each analytical technique providing complementary and definitive structural information. The NMR spectra confirm the proton and carbon framework, IR spectroscopy identifies key functional groups and supports the pyrimidinone tautomer, and mass spectrometry verifies the molecular weight. Based on this established data, highly reliable predictions can be made for the spectroscopic properties of the novel derivative, this compound, providing a valuable guide for its future synthesis and characterization.

References

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Organomation. GC-MS Sample Preparation. [Link]

-

PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Kwantlen Polytechnic University. 6.5 NMR Theory and Experiment – Organic Chemistry I. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

University College London. Sample Preparation. [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]

Sources

- 1. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum [chemicalbook.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ripublication.com [ripublication.com]

- 6. edinst.com [edinst.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

An In-Depth Technical Guide to 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 58905-21-8)

Introduction: A Key Intermediate in Antifungal Drug Synthesis

1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, registered under CAS number 58905-21-8, is a heterocyclic ketone of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a crucial building block in the synthesis of potent triazole antifungal agents, most notably Voriconazole.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis protocols, and its pivotal application in drug development, tailored for researchers, scientists, and professionals in the field.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its reactivity and application. 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a substituted acetophenone, featuring a fluorophenyl group and a triazolyl moiety.

Chemical Structure

The molecule consists of a central ethanone core. One carbon of the ethyl group is double-bonded to an oxygen atom (a ketone), and the other is attached to a 1H-1,2,4-triazol-1-yl group. The carbonyl group is bonded to a 4-fluorophenyl ring.[4]

Molecular Formula: C₁₀H₈FN₃O[4]

Molecular Weight: 205.19 g/mol [4]

IUPAC Name: 1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[4]

Synonyms: Ethanone, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-[5]

A crystal structure study of the hemihydrate form reveals a dihedral angle of 99.80 (4)° between the mean planes of the fluorophenyl and triazole rings.[1][6] This spatial arrangement is a key determinant of its reactivity in subsequent synthetic steps.

Physicochemical Data

A compilation of the known and predicted physicochemical properties of this compound is presented below. Experimental data is prioritized, with predicted values from reliable computational models also included for a more complete profile.

| Property | Value | Source |

| Physical State | Yellow deposit/solid | [1] |

| Boiling Point | 396.111°C at 760 mmHg (Predicted) | [7] |

| Density | 1.307 g/cm³ (Predicted) | [7] |

| Flash Point | 193.361°C (Predicted) | [7] |

| Solubility | Soluble in Dimethylformamide (DMF) and Ethanol | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of a synthesized compound. While publicly available spectra are limited, data from chemical databases and related literature provide a strong basis for characterization.

-

¹³C NMR Spectroscopy: Data available from SpectraBase indicates key carbon signals that are characteristic of the molecular structure.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum, also available on SpectraBase, would be expected to show a strong absorption band for the ketone (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.[4]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is well-documented in the scientific literature. The most common route involves the nucleophilic substitution of a halogenated precursor with 1,2,4-triazole.

Experimental Protocol: Synthesis from 2-Chloro-1-(4-fluorophenyl)ethanone

This protocol is adapted from a published procedure.[1]

Materials:

-

2-Chloro-1-(4-fluorophenyl)ethanone

-

1,2,4-Triazole

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Ice-water bath

Procedure:

-

Suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0°C using an ice-water bath.

-

Slowly add a solution of 1,2,4-triazole (1.2 equivalents) in DMF to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Slowly add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1 equivalent) in DMF to the reaction mixture.

-

Continue stirring at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water.

-

Acidify the mixture with 1M hydrochloric acid.

-

After filtration, neutralize the filtrate with sodium bicarbonate to a pH of 6.

-

A yellow precipitate of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone will form.

-

The crude product can be further purified by recrystallization from ethanol to yield a white solid.

Caption: Synthesis workflow for 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Application in Drug Development: The Voriconazole Synthesis Pathway

The primary and most critical application of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is as a key starting material for the synthesis of Voriconazole, a second-generation triazole antifungal medication.[2][3][8] Voriconazole is used to treat serious, invasive fungal infections.

The synthesis of Voriconazole from this intermediate involves a multi-step process, a crucial part of which is a Reformatsky-type reaction. In this reaction, the ketone group of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is reacted with an organozinc reagent derived from a substituted pyrimidine.[2][8] This forms the core structure of Voriconazole. Subsequent steps involve modifications and chiral resolution to obtain the final, optically pure drug substance.

Sources

- 1. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 3. CN105503834B - Synthetic method of voriconazole intermediate - Google Patents [patents.google.com]

- 4. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone | C10H8FN3O | CID 10420476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-(4-Fluoro-phen-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]

Biological Activity of Trifluoromethylpyrimidine Derivatives: A Technical Guide

Executive Summary

The incorporation of a trifluoromethyl (

Chemical Rationale: The Fluorine Effect[1]

The bioisosteric replacement of a methyl group or hydrogen with a trifluoromethyl moiety confers specific advantages:

-

Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the molecule resistant to cytochrome P450-mediated oxidation, prolonging half-life (

). -

Lipophilicity Modulation: The

group significantly increases -

Electronic Effects: The strong electron-withdrawing nature of

lowers the

Synthesis and Manufacturing Protocols

Core Synthetic Workflow

The most robust route to accessing the 4-trifluoromethylpyrimidine scaffold involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with amidines or urea.

Protocol: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine

A self-validating protocol for generating the core intermediate.

Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Urea (1.2 eq), Acetic Acid (solvent/catalyst),

Step-by-Step Methodology:

-

Cyclization: Dissolve Urea (60 mmol) in Acetic Acid (50 mL). Add Ethyl 4,4,4-trifluoroacetoacetate (50 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (118°C) for 8–12 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Isolation: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The product, 6-(trifluoromethyl)uracil (tautomer), precipitates as a white solid. Filter and dry under vacuum.

-

Aromatization/Chlorination: Suspend the dried solid (1.0 eq) in

(5.0 eq). Add a catalytic amount of N,N-dimethylaniline. Reflux for 4 hours until the solution becomes clear. -

Work-up: Carefully quench the excess

by pouring onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM).[1][2][3] -

Result: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine. This is the "Master Key" intermediate for

derivatization.

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway from raw precursors to the functionalized bioactive core.

Therapeutic Applications and Biological Activity[3][5][6][7][8][9][10]

Oncology: Kinase Inhibition (EGFR, FLT3, CHK1)

The 5-trifluoromethylpyrimidine scaffold is particularly privileged in kinase inhibitor design. The

-

EGFR Inhibition: Derivatives like Compound 9u have shown potent inhibition of EGFR kinase (

) and cytotoxicity against A549 lung cancer cells. The mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis.[4] -

Dual FLT3/CHK1 Inhibition: Compound 30 acts as a dual inhibitor for Acute Myeloid Leukemia (AML), overcoming FLT3-ITD mutations that typically cause drug resistance.

Key Data Summary:

| Compound ID | Target | Cell Line / Assay | Activity ( | Reference |

| Compound 9u | EGFR Kinase | A549 (Lung Cancer) | [PMC, 2022] | |

| Compound 30 | FLT3 / CHK1 | MV4-11 (Leukemia) | [PMC, 2025] | |

| Compound 5m | TMV (Virus) | Tobacco Mosaic Virus | [Arabian J. Chem] | |

| Compound 5u | R. solani (Fungus) | Mycelial Growth | [Arabian J. Chem] |

Antimicrobial and Antiviral Activity

Beyond oncology, these derivatives exhibit broad-spectrum activity against plant pathogens and viruses.[5]

-

Mechanism: Disruption of viral coat protein assembly (TMV-CP) and inhibition of fungal succinate dehydrogenase (SDH).

-

Case Study: Compound 5m demonstrated higher antiviral activity than the commercial standard Ningnanmycin.

Mechanistic Deep Dive & SAR

Structure-Activity Relationship (SAR)

The biological efficacy is strictly governed by the substitution pattern:

-

Position 2: Tolerance for bulky solubilizing groups (morpholine, piperazine). Essential for pharmacokinetic properties (solubility, bioavailability).

-

Position 4: Critical for "Warhead" attachment. Anilino or ether linkages here often engage the hinge region of kinases.

-

Position 5 (

): The "Anchor". It fills hydrophobic pockets (e.g., the gatekeeper region in kinases) and protects the ring from metabolic attack. -

Position 6: Often left unsubstituted or used for small alkyl groups to prevent steric clash.

Signaling Pathway Blockade

The following diagram illustrates how trifluoromethylpyrimidine derivatives (TFMP-D) intercept oncogenic signaling.

Figure 2: Mechanism of Action. The derivative competes with ATP at the RTK active site, halting downstream proliferation signals.[6]

Experimental Protocols for Bioassays

To ensure reproducibility, the following standardized protocol for an MTT Antiproliferative Assay is recommended.

-

Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of

cells/well. Incubate for 24h at 37°C / 5% -

Treatment: Dissolve the trifluoromethylpyrimidine derivative in DMSO. Prepare serial dilutions. Add to wells (Final DMSO concentration < 0.1%).

-

Incubation: Incubate for 48–72 hours.

-

Labeling: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove supernatant. Add

DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression analysis (GraphPad Prism).

References

-

BenchChem. A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. Retrieved from

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from

-

PubMed Central (PMC). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from

-

PubMed Central (PMC). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Retrieved from (Generalized Link to Journal)

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2025-8972 [excli.de]

Technical Guide: Structure-Activity Relationship (SAR) of Trifluoromethylpyrimidine Analogs

Executive Summary

This technical guide analyzes the medicinal chemistry of trifluoromethylpyrimidine analogs, a scaffold central to modern oncology and antiviral therapeutics. The strategic incorporation of a trifluoromethyl (

The Fluorine Effect: Mechanistic Principles

The pyrimidine ring is a privileged scaffold in drug discovery due to its resemblance to endogenous nucleobases (cytosine, thymine, uracil). The addition of a

Electronic Modulation and pKa

The

-

Effect: This lowers the basicity of the pyrimidine nitrogens.

-

Biological Consequence: Reduced basicity decreases the energy penalty for desolvation before binding to a hydrophobic pocket (e.g., ATP-binding sites in kinases). It also strengthens hydrogen bond donor capabilities of adjacent amine substituents (e.g., at C2 or C4).

Metabolic Stability (The "Fluorine Wall")

The

-

Metabolic Blocking: Replacing a metabolically labile methyl group (

) or hydrogen with -

HOMO Energy: The

group lowers the HOMO energy of the ring, making the system less susceptible to oxidative attack by electrophilic metabolic enzymes.[2]

Lipophilicity and Permeability

The high hydrophobicity of the fluorine atoms increases the partition coefficient (LogP).

-

Bioavailability: Enhanced membrane permeability allows these analogs to cross the blood-brain barrier (BBB) or penetrate dense tumor microenvironments effectively.

Synthetic Access: Construction of the Scaffold

Reliable access to the core scaffold is a prerequisite for SAR exploration. The most robust pathway utilizes ethyl 4,4,4-trifluoroacetoacetate as a building block.

General Synthetic Workflow

The synthesis typically proceeds via a cyclocondensation followed by functionalization.

Detailed SAR Analysis

The biological activity of trifluoromethylpyrimidines is strictly governed by the positioning of the

The C2 and C4 Positions (Kinase Affinity)

In kinase inhibitors (e.g., EGFR, PYK2), the C2 and C4 positions are often substituted with amine-linked hydrophobic groups.

-

C2-Position: Substitution here with a diamine or anilino group often establishes the primary hydrogen bonding interaction with the kinase hinge region. The electron-poor nature of the ring (due to

) enhances the acidity of the N-H bond, strengthening this interaction. -

C4-Position: Bulky hydrophobic groups here often occupy the "gatekeeper" region or hydrophobic back-pocket of the enzyme.

The C5 Position (Suicide Inhibition)

The C5 position is critical for antimetabolite activity.

-

Mechanism: In Thymidylate Synthase (TS) inhibitors, a

group at C5 (mimicking the methyl group of thymine) transforms the molecule into a mechanism-based "suicide" inhibitor. -

Covalent Trapping: The enzyme attempts to methylate the C5 position. However, the

group acts as a leaving group generator. The nucleophilic attack by the enzyme's catalytic cysteine at C6 activates the

The C6 Position (Solubility & Shape)

When the

Case Study: Trifluridine (Antiviral/Anticancer)

Compound: Trifluridine (

Mechanism of Action:

-

Phosphorylation: Trifluridine is phosphorylated by thymidine kinase to its monophosphate form (F3dTMP).

-

Binding: F3dTMP binds to the active site of Thymidylate Synthase.[3]

-

Covalent Attack: The enzyme's catalytic nucleophile (Cysteine 198) attacks the C6 position of the pyrimidine ring.[3]

-

Activation: This attack activates the C5-

group, making it susceptible to nucleophilic attack. -

Irreversible Inhibition: A fluoride ion is eliminated, and a covalent bond forms between the inhibitor and the enzyme (specifically Tyrosine 146), permanently disabling the enzyme.

Clinical Relevance: Used in TAS-102 (Lonsurf) for metastatic colorectal cancer. The

Experimental Protocols

Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

This intermediate is the "key" to accessing diverse C4-substituted analogs.

Reagents:

-

4-Hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq)

-

Phosphorus oxychloride (

) (5.0 eq) -

N,N-Diethylaniline (1.0 eq) or catalytic DMF.

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), charge 4-hydroxy-6-(trifluoromethyl)pyrimidine. -

Addition: Carefully add

(Caution: Exothermic). Add N,N-diethylaniline dropwise. -

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material. -

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Caution: Violent hydrolysis of excess

). -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with saturated

and brine. Dry over -

Result: The crude yellow oil is usually sufficiently pure for subsequent nucleophilic substitutions.

Biological Assay: MTT Cytotoxicity Screen

Validates the antiproliferative potential of synthesized analogs.

Protocol:

-

Seeding: Seed cancer cells (e.g., A549, HCT116) in 96-well plates at

cells/well. Incubate overnight at -

Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine analog in DMSO (Final DMSO < 0.1%). Treat cells for 48–72 hours.

-

MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add

of DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism or similar).

Data Summary: Key Analog Classes

| Class | Position of | Key Substituents | Target / Activity | Ref |

| Nucleoside Analogs | C5 | Deoxyribose at N1 | Thymidylate Synthase (Anticancer/Antiviral) | [1, 2] |

| Diaminopyrimidines | C5 or C6 | Anilines at C2/C4 | EGFR / PYK2 Kinases (Anticancer) | [3, 4] |

| Thiazolo-fused | C5 | Thiazole ring fusion | Anticancer (Broad spectrum) | [5] |

| Amide Derivatives | C6 | Phenoxy-amide at C4 | Antifungal / Antiviral (TMV) | [6, 7] |

References

-

Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate. National Institutes of Health (NIH).Link

-

Mechanism of trifluridine/tipiracil-mediated cytotoxicity. ResearchGate.Link

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships. PubMed.Link

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. University of Technology Sydney.Link

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.Link

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.Link

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.Link

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Molecules.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

analytical methods for the purification of pyrimidine derivatives

Application Note: Analytical Strategies for the Purification of Pyrimidine Derivatives

Abstract Pyrimidine derivatives constitute a foundational class of pharmacophores in oncology (e.g., 5-Fluorouracil, Cytarabine) and antiviral therapies (e.g., Zidovudine). However, their inherent physicochemical properties—high polarity, basicity, and potential for tautomerism—present significant challenges in purification. This guide outlines a self-validating workflow for the isolation of high-purity pyrimidine derivatives, bridging analytical method development (UHPLC/MS) with preparative scale-up (Flash/Prep-HPLC).

Part 1: The Physicochemical Challenge

The primary obstacle in purifying pyrimidine derivatives is the "Polarity Trap." Unlike lipophilic drug candidates that retain well on C18 stationary phases, substituted pyrimidines often elute near the void volume (

Strategic Decision Matrix: Before initiating purification, the separation mode must be selected based on the analyte's LogP and solubility.

-

LogP > 1.0: Standard Reverse Phase (C18) is sufficient.

-

LogP < 0 (Highly Polar): Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) is required.

-

Basic Moieties: High pH stable C18 (pH > 9) or Ion-Pairing chromatography.

Part 2: Analytical Method Development

The analytical method serves as the "scout" for the preparative run. It must separate the target from closely eluting impurities (isomers, des-halo analogs).

Protocol 1: Analytical Screening Workflow

Objective: Establish a method with Resolution (

Equipment: UHPLC System with PDA (190–400 nm) and QDa/MS detector.

Step 1: Column Selection Do not default to generic C18. Use the following hierarchy:

-

Primary Screen: Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar). Why: Prevents "phase collapse" in 100% aqueous conditions often needed for pyrimidines.

-

Secondary Screen (For basic pyrimidines): Charged Surface Hybrid (CSH) C18 or Biphenyl. Why: Biphenyl provides pi-pi interactions enhancing selectivity for aromatic rings.

-

Tertiary Screen (For LogP < -1): Amide or Zwitterionic HILIC.

Step 2: Mobile Phase Optimization

-

Buffer: 10 mM Ammonium Formate (pH 3.8) or Ammonium Bicarbonate (pH 10.0).

-

Note: High pH often suppresses ionization of basic pyrimidines, improving retention and shape on RP columns.

-

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks in HILIC.

Step 3: Gradient Scouting Run a broad gradient: 5% B to 95% B over 10 minutes.

Data Summary: Common Pyrimidine Separation Conditions

| Analyte Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Mode |

| Neutral/Lipophilic | C18 (End-capped) | 0.1% Formic Acid in Water | ACN | RP |

| Basic (pKa > 7) | C18 (High pH stable) | 10 mM Ammonium Bicarbonate (pH 10) | ACN | RP (High pH) |

| Highly Polar (Nucleosides) | Amide / Diol | 10 mM Ammonium Acetate (pH 5.8) in 90% ACN | 10 mM Amm. Acetate (aq) | HILIC |

| Halogenated | Phenyl-Hexyl / Biphenyl | 0.1% TFA in Water | Methanol | RP (Pi-Selectivity) |

Part 3: Scale-Up to Preparative Purification

Once the analytical method is validated, it must be scaled to a preparative system.[3][4] The goal changes from "peak capacity" to "loadability."

Protocol 2: Linear Scale-Up Calculation

Objective: Maintain resolution while maximizing throughput.

The Scale-Up Factor (SF):

Step-by-Step Scale-Up:

-

Loading Study: Inject increasing amounts (e.g., 10 µg, 50 µg, 100 µg) onto the analytical column until the main peak widens by 10% or resolution drops below 1.2.

-

Calculate Prep Load: Multiply the max analytical load by the SF.

-

Flow Rate Adjustment:

Note: Keep linear velocity constant.

Visualization: The Purification Workflow

Caption: Integrated workflow for the purification of pyrimidine derivatives, prioritizing Flash for bulk impurity removal and Prep-HPLC for final polishing.

Part 4: Purity Verification & Quality Control

Trustworthiness in drug development relies on orthogonal validation. Relying solely on UV purity (254 nm) is dangerous for pyrimidines, as synthetic intermediates often share the same chromophore.

Protocol 3: Orthogonal Purity Check

1. LC-MS Purity (Mass Balance):

-

Run the purified fraction on the analytical method.[1][4][6]

-

Check for "transparent" impurities (no UV absorbance) using the Total Ion Chromatogram (TIC) in both ESI+ and ESI- modes.

-

Acceptance Criteria: No impurity > 0.5% by TIC area.

2. qNMR (Quantitative NMR):

-

Dissolve 5-10 mg of dried product in DMSO-d6.

-

Add an internal standard (e.g., Maleic Acid or TCNB) with known purity.

-

Compare the integration of the pyrimidine proton (typically H-6 singlet around 8.0–9.0 ppm) against the standard.

-

Why: This detects residual solvents (water, formate, acetate) and inorganic salts that LC-MS misses.

Part 5: Troubleshooting Guide

Issue: Broad/Tailing Peaks on C18

-

Cause: Interaction between basic pyrimidine nitrogens and acidic silanols.

-

Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (if using UV only) or use Ammonium Bicarbonate (pH 10) for MS compatibility. Switch to a "Charged Surface" column (e.g., Waters CSH).

Issue: Sample Precipitates in the Column

-

Cause: "Solvent Shock." Dissolving a hydrophobic sample in 100% DMSO and injecting it into a high-aqueous mobile phase.

-

Fix: "Sandwich Injection" technique or dilute sample with mobile phase A (water/buffer) as much as possible before injection.

Issue: Recovery is Low (< 60%)

-

Cause: Irreversible adsorption or volatility of the compound during drying (sublimation).

-

Fix: Check if the compound forms a volatile salt (e.g., acetate). Convert to a hydrochloride salt before lyophilization by adding dilute HCl.

References

-

BenchChem. (2025).[1][4][7] Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from

-

Phenomenex. (2023).[8] LC Scaling Analytical Methods Technical Tip. Retrieved from

-

Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[9] Retrieved from

-

National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. LC Scaling Analytical Methods Technical Tip 1 | Phenomenex [phenomenex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. orgsyn.org [orgsyn.org]

Application Note: Evaluation of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine in Antifungal Assays

Abstract

This guide details the experimental protocols for evaluating 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine (HMTFP) and its derivatives as antifungal agents. HMTFP is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for Dihydroorotate Dehydrogenase (DHODH) inhibitors and potential antimetabolites. This document provides a standardized workflow for solubility optimization, Minimum Inhibitory Concentration (MIC) determination according to CLSI standards, and mechanistic validation using a Uridine Rescue Assay to confirm pyrimidine biosynthesis inhibition.

Compound Profile & Rationale

Chemical Identity[1][2]

-

IUPAC Name: 4-hydroxy-5-methyl-6-(trifluoromethyl)pyrimidine

-

Tautomerism: Exists in equilibrium with 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one . In solution, the keto-form (pyrimidinone) often predominates.

-

Key Structural Features:

- Group: Enhances lipophilicity and metabolic stability, preventing rapid degradation by fungal cytochrome P450 enzymes.

-

Pyrimidine Core: Mimics natural substrates (uracil/orotate), allowing interaction with nucleotide biosynthetic enzymes.

Mechanism of Action (Hypothesis)

Compounds containing this scaffold typically act via inhibition of de novo pyrimidine biosynthesis , specifically targeting Dihydroorotate Dehydrogenase (DHODH) . By blocking the conversion of dihydroorotate to orotate, the fungal cell is starved of UMP, UDP, and UTP, halting RNA/DNA synthesis and cell wall glucan formation.

Experimental Workflow Strategy

The evaluation process follows a logic-gated workflow designed to eliminate false negatives caused by solubility issues and to rapidly confirm the mechanism of action.

Figure 1: Logic-gated experimental workflow for HMTFP evaluation.

Protocol 1: Preparation & Solubility Optimization

The trifluoromethyl group significantly increases lipophilicity (

Reagents

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (

99.9%). -

Vessel: Glass vials (avoid polystyrene, which can be dissolved by concentrated DMSO).

Procedure

-

Weighing: Weigh 10–20 mg of HMTFP powder into a sterile glass vial.

-

Dissolution: Add sufficient DMSO to achieve a 50 mM or 100 mM stock solution.

-

Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol )

Concentration (M)]. -

Note: The MW of HMTFP is approximately 178.11 g/mol .

-

-

Mixing: Vortex vigorously for 1 minute. If undissolved particles remain, sonicate in a water bath at 40°C for 5–10 minutes.

-

Visual Check: The solution must be perfectly clear. Any turbidity indicates saturation; dilute to 25 mM if necessary.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Throughput MIC Determination

This protocol is adapted from CLSI M27-A4 (Yeasts) and M38-A3 (Filamentous Fungi).

Materials

-

Test Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

-

Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

-

Plate: 96-well microtiter plate (U-bottom for yeasts, F-bottom for molds).

Step-by-Step Procedure

-

Inoculum Preparation:

-

Culture fungi on Sabouraud Dextrose Agar (SDA) for 24h (yeast) or 48–72h (mold).

-

Suspend colonies in sterile saline. Adjust density to 0.5 McFarland standard (

CFU/mL). -

Dilute the suspension 1:1000 (yeast) or 1:50 (mold) in RPMI 1640 media to reach the final working inoculum (

CFU/mL).

-

-

Compound Dilution:

-

Column 1: Add 196 µL RPMI + 4 µL of 100 mM HMTFP Stock (Final: 2 mM).

-

Columns 2–10: Add 100 µL RPMI.

-

Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.

-

Result: A 2-fold dilution series ranging from 1000 µM down to ~2 µM .

-

-

Inoculation:

-

Add 100 µL of the diluted fungal inoculum to wells in Columns 1–11.

-

Column 11: Growth Control (Drug-free, contains 1% DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Incubation:

-

Incubate at 35°C for 24–48 hours (Candida) or 48–72 hours (Aspergillus).

-

-

Readout:

-

Visual: Determine the lowest concentration with 100% inhibition (optically clear) compared to the growth control.

-

Spectrophotometric: Read OD at 530 nm or 600 nm. MIC is defined as

reduction in OD (IC50) or

-

Protocol 3: Mechanistic Validation (Uridine Rescue)

If HMTFP inhibits DHODH, the fungus is starving for pyrimidines. Providing exogenous uridine allows the fungus to bypass the blockade via the Salvage Pathway , restoring growth. This confirms the mechanism.

Rationale

-

De Novo Pathway: Blocked by HMTFP (DHODH inhibition).

-

Salvage Pathway: Uridine

UMP (via Uridine Kinase), bypassing DHODH.

Figure 2: Mechanism of the Uridine Rescue Assay. HMTFP blocks the de novo pathway; exogenous uridine restores UMP production.

Procedure

-

Prepare two identical 96-well plates as described in Protocol 2 .

-

Plate A (Control): Standard RPMI media.

-

Plate B (Rescue): RPMI media supplemented with 1 mM Uridine .

-

Run the MIC assay with C. albicans or A. fumigatus.

-

Interpretation:

-

Specific Hit: MIC in Plate A is low (e.g., 4 µg/mL), but MIC in Plate B shifts to >64 µg/mL (Growth restored).

-

Non-Specific Toxicant: MIC is identical in both plates (Mechanism is likely membrane disruption or non-specific toxicity).

-

Data Analysis & Troubleshooting

Expected Results Table

| Observation | Interpretation | Next Steps |

| MIC < 16 µg/mL | Potent Hit | Proceed to Rescue Assay. |

| MIC > 128 µg/mL | Inactive | Check solubility; test derivatives. |

| Rescue: Yes | DHODH Inhibitor | Validate vs. mammalian DHODH (toxicity).[1] |

| Rescue: No | Other Mechanism | Test membrane integrity (Propidium Iodide). |

| Precipitation | Solubility Limit | Repeat with lower stock conc. or add 0.02% Tween 80. |

Troubleshooting

-

"Trailing" Growth: Pyrimidine inhibitors often show "trailing" (partial inhibition) in Candida. Read the MIC at 50% inhibition rather than 100%.

-

pH Sensitivity: The activity of pyrimidines can be pH-dependent. Ensure RPMI is strictly buffered to pH 7.0 with MOPS.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).Link

-

Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3).Link

-

Wu, Q., et al. (2022).[2] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Link

-

Municio, C., et al. (2022). Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication.[3] iScience. (Demonstrates Uridine Rescue methodology). Link

-

Vanden Bossche, H., et al. (1998). Antifungal Drug Resistance in Pathogenic Fungi. Clinical Microbiology Reviews. (Reviews pyrimidine mechanisms). Link

Sources

- 1. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 2. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Development of Pyrimidine-Based Anticancer Agents

From Rational Design to Mechanistic Validation

Abstract

The pyrimidine heterocycle is a "privileged scaffold" in oncology, serving as the core structure for antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and small molecule kinase inhibitors (e.g., Ibrutinib, Osimertinib). This Application Note provides a comprehensive technical guide for the rational design, regioselective synthesis, and biological validation of novel pyrimidine derivatives. We focus on exploiting the electronic disparity between the C2 and C4 positions to generate libraries with high chemical diversity and validating their efficacy through self-verifying in vitro protocols.

Part 1: Rational Design & SAR Strategy

Expert Insight: The success of pyrimidine-based drug discovery relies on the Structure-Activity Relationship (SAR) driven by the scaffold's electronic properties.

-

C4 Position: The carbon at position 4 is highly electrophilic. In kinase inhibitor design, substituents here often interact with the "hinge region" of the ATP-binding pocket.

-

C2 Position: This position is less reactive than C4. Modifications here typically modulate pharmacokinetic properties (solubility, lipophilicity) or target solvent-exposed regions of the protein.

-

C5/C6 Positions: often used to lock conformation or introduce steric bulk to improve selectivity against homologous kinases.

Visualization: Pyrimidine SAR Logic

The following diagram illustrates the functional prioritization of the pyrimidine ring during lead optimization.

Caption: Regioselective functionalization logic for 2,4-dichloropyrimidine scaffolds.

Part 2: Synthetic Protocol – Regioselective Suzuki-Miyaura Coupling

Causality: We utilize the Suzuki-Miyaura cross-coupling reaction because it tolerates a wide range of functional groups (unlike Grignard reagents) and allows for sequential substitution. The C4-Cl bond is more electron-deficient than the C2-Cl bond, allowing us to selectively install the primary pharmacophore at C4 using controlled stoichiometry and temperature [1].

Protocol: C4-Selective Arylation

Target: Synthesis of 4-aryl-2-chloropyrimidine from 2,4-dichloropyrimidine.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.05 equiv)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

) (5 mol%)[2] -

Base: Sodium Carbonate (

) (2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 10 minutes. Why: Pd(0) catalysts are oxygen-sensitive; oxidation leads to homocoupling byproducts.

-

Dissolution: Add 2,4-dichloropyrimidine (150 mg, 1.0 mmol) and Aryl boronic acid (1.05 mmol) to 1,4-dioxane (5 mL). Stir until dissolved.

-

Catalyst Addition: Add

(58 mg, 0.05 mmol) quickly to minimize air exposure. -

Activation: Add the

solution (1 mL). The biphasic mixture requires vigorous stirring. -

Reaction: Heat to 60°C for 4–6 hours.

-

Critical Control Point: Do not exceed 80°C or reflux at this stage. Higher temperatures promote double substitution at the C2 position.

-

-

Monitoring (Self-Validation): Spot TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and a new spot ( -

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with water and extract with Ethyl Acetate (3x). Dry over

. -

Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Part 3: In Vitro Biological Evaluation (Cytotoxicity)

Trustworthiness: The MTT assay is the industry standard for high-throughput screening. However, it measures metabolic activity, not direct death. To ensure data integrity, we employ a "No-Cell Blank" to subtract background noise and a "Positive Control" (e.g., Doxorubicin) to validate cell sensitivity [2].

Protocol: MTT Cell Viability Assay

Objective: Determine the half-maximal inhibitory concentration (

-

Seeding: Seed cancer cells (e.g., A549 or MCF-7) into 96-well plates at a density of

cells/well in 100 µL media. -

Attachment: Incubate for 24 hours at 37°C, 5%

. -

Treatment:

-

Dissolve compounds in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

-

Add 100 µL of treatment to wells (Triplicate).

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria reduce yellow MTT to purple formazan.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Presentation: Representative Screening Results

Note: Values are hypothetical examples for structural demonstration.

| Compound ID | R1 (C4-Substituent) | R2 (C2-Substituent) | A549 | MCF-7 | Selectivity Index |

| PYR-101 | Phenyl | Cl | > 100 | > 100 | N/A |

| PYR-102 | 3-Amino-phenyl | Morpholine | 12.5 ± 1.2 | 8.4 ± 0.5 | 1.5 |

| PYR-Lead | 3-Acrylamido-phenyl | N-Methylpiperazine | 0.45 ± 0.05 | 0.32 ± 0.02 | > 10 |

| 5-FU (Ctrl) | - | - | 5.2 ± 0.8 | 3.1 ± 0.4 | 1.0 |

Part 4: Mechanistic Validation (Apoptosis)

Expertise: Cytotoxicity (

Workflow Visualization

The following diagram outlines the critical path for validating the mechanism of action via Flow Cytometry.

Caption: Flow Cytometry workflow for distinguishing apoptotic vs. necrotic cell populations.

Protocol: Annexin V-FITC/PI Staining[3][4][5]

-

Induction: Treat

cells with the lead pyrimidine compound (at -

Harvesting: Collect cells (including floating dead cells) and wash 2x with cold PBS.

-

Resuspension: Resuspend in 100 µL 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM

).-

Expert Note:

is essential for Annexin V binding to phosphatidylserine (PS).[3] Do not use PBS or EDTA during this step.

-

-

Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at RT in the dark .

-

Analysis: Add 400 µL Binding Buffer and analyze immediately on a Flow Cytometer (Ex: 488 nm).

-

Interpretation: A shift of cells from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis) confirms the apoptotic mechanism.

-

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Catalysts. (2021). Detailed optimization of C4 vs C2 selectivity using palladium catalysis. [Link]

-

Pyrimidine: A Review on Anticancer Activity with Key Emphasis on SAR. Future Journal of Pharmaceutical Sciences. (2021). Comprehensive review of pyrimidine derivatives in oncology. [Link]

Sources

- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. kumc.edu [kumc.edu]

Application Note: In Vitro Screening of 4-Hydroxy-5-Methyl-6-Trifluoromethylpyrimidine Bioactivity

Abstract

This application note details the comprehensive in vitro screening protocols for 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine (and its tautomeric analogs). This scaffold represents a "privileged structure" in medicinal chemistry, combining the metabolic stability of the trifluoromethyl (

Chemical Context & Compound Handling

Structural Considerations

Researchers must recognize that 4-hydroxy-pyrimidines exist in a tautomeric equilibrium between the enol (hydroxy) and keto (amide) forms. In solution, the keto form (pyrimidin-4(3H)-one) often predominates.

-

Lipophilicity: The

group significantly increases lipophilicity ( -

Electronic Effect: The strong electron-withdrawing nature of the

group decreases the pKa of the adjacent nitrogen, potentially altering binding affinity to metalloenzymes or active sites.

Preparation of Stock Solutions

To ensure experimental reproducibility, precise solubilization is critical.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (

). -

Concentration: Prepare a 100 mM master stock.

-

Calculation: MW

178.11 g/mol . Dissolve 17.8 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute in assay media immediately prior to use. Keep final DMSO concentration

(v/v) to avoid solvent toxicity.

Screening Workflow Visualization

The following diagram outlines the logical cascade for screening this scaffold, moving from phenotypic hits to mechanistic validation.

Figure 1: Screening Cascade. A logical flow starting from stock preparation, splitting into phenotypic efficacy and toxicity screens, converging on mechanistic validation (DHFR) and Selectivity Index calculation.

Protocol A: Antimicrobial Potency (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (e.g., S. aureus, E. coli). Pyrimidines often act as antimetabolites in bacterial folate pathways.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate: 96-well sterile polystyrene microplate (U-bottom).

-

Detection: Visual turbidity or Absorbance (OD600).

Step-by-Step Procedure

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Compound Dilution:

-

Add 100 µL CAMHB to columns 2–12.

-

Add 200 µL of 256 µg/mL compound solution (diluted from DMSO stock) to column 1.

-

Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

-

Range: 128 µg/mL to 0.25 µg/mL.

-

-

Controls (Critical for Validity):

-

Column 11 (Growth Control): Media + Bacteria + 0.5% DMSO (No drug).

-

Column 12 (Sterility Control): Media only.

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11.

-

Incubation: 16–20 hours at 37°C (aerobic).

-

Readout: The MIC is the lowest concentration showing no visible growth .

Protocol B: Mechanistic Validation (DHFR Inhibition)

Rationale: The 4-hydroxy-pyrimidine core mimics the pteridine ring of dihydrofolate. The

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Figure 2: DHFR Inhibition Mechanism. The compound competes with Dihydrofolate for the enzyme active site, preventing the conversion of NADPH to NADP+, which is measurable via spectrophotometry.

Assay Protocol

-

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM KCl.

-

Reagents:

-

Recombinant DHFR (human or bacterial depending on target).

-

Substrate: Dihydrofolic acid (50 µM final).

-

Cofactor: NADPH (100 µM final).

-

-

Procedure:

-

In a UV-transparent 96-well plate, add 150 µL Buffer.

-

Add 10 µL of Test Compound (various concentrations). Incubate 5 mins at 25°C.

-

Add 20 µL DHFR enzyme.

-

Initiate: Add 20 µL of NADPH/DHF mix.

-

-

Kinetic Measurement: Measure Absorbance (340 nm) every 30 seconds for 10 minutes.

-

Analysis: Calculate the slope (

).

Protocol C: Cytotoxicity Profiling (MTT Assay)

Objective: Establish the

Protocol

-

Cell Line: HepG2 (liver) or HEK293 (kidney) are standard for metabolic toxicity.

-

Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add compound (serial dilutions 100 µM – 0.1 µM). Incubate 48h.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Read: Absorbance at 570 nm.

Data Analysis & Interpretation

Summarize results using the following table format to calculate the Selectivity Index (SI) . A viable drug candidate typically requires

| Parameter | Definition | Desirable Value | Formula |

| Potency (Bioactivity) | Concentration inhibiting 50% target | ||

| Cytotoxicity | Concentration killing 50% host cells | ||

| SI | Selectivity Index |

Technical Insight: If the

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Retrieved from 3

-

Mermer, A., et al. (2021).[4] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC (PubMed Central). Retrieved from 4[5]

-

MDPI. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Retrieved from 6

-

Arabian Journal of Chemistry. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from 7

Sources

- 1. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Molecular Docking of Trifluoromethylpyrimidine Compounds for Kinase Inhibitor Discovery

Abstract: This guide provides a comprehensive protocol for conducting molecular docking studies on trifluoromethylpyrimidine-based compounds, a prevalent scaffold in modern drug discovery, particularly for targeting protein kinases. We will delve into the scientific rationale behind each step, from molecule preparation to results validation, ensuring a scientifically rigorous and reproducible workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply structure-based design principles to this important class of molecules.

Scientific Rationale & Strategic Importance

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[1][2] The goal is to identify the most stable binding pose, which is often characterized by the lowest binding energy score.[2][3]

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule like a pyrimidine scaffold can profoundly enhance drug-like properties.[4][5] The high electronegativity and metabolic stability of the C-F bonds often lead to improved pharmacokinetic profiles.[6][7] Furthermore, the -CF3 group can increase lipophilicity, which may enhance membrane permeability, and can participate in crucial drug-receptor interactions, ultimately improving binding affinity and selectivity.[6][8] Trifluoromethylpyrimidine derivatives have shown significant promise as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[9][10][11]

This guide will use AutoDock Vina , a widely used, open-source docking engine, to illustrate a complete workflow.[12]

The Molecular Docking Workflow

A successful docking study is a systematic process. Each stage is critical for the integrity of the final prediction. The overall workflow is depicted below.

Caption: The complete molecular docking workflow.

Detailed Protocols

This section provides a step-by-step methodology using the AutoDock Tools (ADT) graphical interface and the AutoDock Vina command-line engine.

Protocol 1: Receptor Preparation

Rationale: Raw PDB files contain non-essential molecules (e.g., water, ions) and lack hydrogen atoms. This protocol "cleans" the structure to prepare it for docking, ensuring that only the relevant protein chain is used and that the electrostatic model is correct.[13][14][15][16]

Steps:

-

Obtain Protein Structure: Download the PDB file for your target kinase from the RCSB PDB database (e.g., PDB ID: 4HJO for an example of EGFR).[11]

-

Load into AutoDock Tools (ADT): Open ADT and load the PDB file (File > Read Molecule).

-

Clean the Structure:

-

Delete water molecules (Edit > Hydrogens > Remove Water).

-

Remove any co-crystallized ligands, cofactors, or ions that are not part of your study. Select them in the viewer and navigate to Edit > Delete > Delete Selected Atoms.

-

If the PDB file contains multiple protein chains (e.g., a dimer), delete the unnecessary chains, retaining only the one containing the binding site of interest.[15]

-

-

Add Hydrogens: Add polar hydrogens, which are critical for calculating interactions like hydrogen bonds (Edit > Hydrogens > Add > Polar Only).[2][16]

-

Compute Charges: Assign Gasteiger partial charges to each atom, which are used by the docking algorithm to calculate electrostatic interactions (Edit > Charges > Compute Gasteiger).

-

Save as PDBQT: Save the prepared receptor file in the PDBQT format (Grid > Macromolecule > Choose). Select the molecule and save it (e.g., receptor.pdbqt). This format includes charge and atom type information required by Vina.[13]

Protocol 2: Ligand Preparation

Rationale: The ligand's 3D structure must be optimized, and its rotatable bonds must be defined so the docking algorithm can explore different conformations.[1][17]

Steps:

-

Obtain Ligand Structure: Download the structure from a database like PubChem or draw it in a program like ChemDraw and generate a 3D structure. Save it in a common format like .mol2 or .pdb.[16][17]

-

Load into ADT: Open the ligand file (Ligand > Input > Open).

-

Define Torsion Tree: ADT will automatically detect the "root" of the molecule and the rotatable bonds. Verify these are sensible (Ligand > Torsion Tree > Detect Root).

-